molecular formula C6H6O3S B3274048 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione CAS No. 6007-84-7

3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione

Cat. No. B3274048
CAS RN: 6007-84-7
M. Wt: 158.18 g/mol
InChI Key: QJWZYQDLGSFKPS-UHFFFAOYSA-N
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Description

3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione, also known as OTBD or 8-thiabicyclo[3.2.1]octane-2,4(3H,5H)-dione, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The unique structure of OTBD makes it an attractive target for the development of novel drugs, and its synthesis and mechanism of action have been extensively studied.

Scientific Research Applications

3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several potential future directions for research on 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione. One area of interest is the development of novel drugs based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

properties

IUPAC Name

3-oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-5-3-1-2-4(10-3)6(8)9-5/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWZYQDLGSFKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(=O)C1S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175368
Record name Hexaric acid, 2,3,4,5-tetradeoxy-2,5-epithio-, cyclic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6007-84-7
Record name Hexaric acid, 2,3,4,5-tetradeoxy-2,5-epithio-, cyclic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6007-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexaric acid, 2,3,4,5-tetradeoxy-2,5-epithio-, cyclic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 2
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 3
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 4
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 5
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 6
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione

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